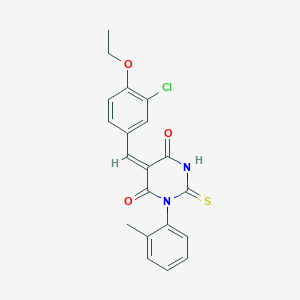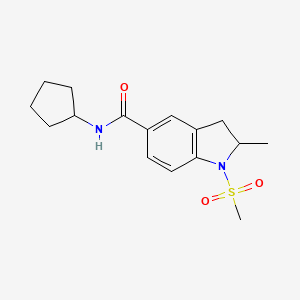![molecular formula C22H24N4O B5963018 N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine](/img/structure/B5963018.png)
N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine, also known as JNJ-31020028, is a novel small molecule inhibitor that has been developed for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Scientific Research Applications
N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration. These findings suggest that N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine may be a promising therapeutic agent for the treatment of neurological disorders.
Mechanism of Action
N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine is a selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is highly expressed in the striatum of the brain. PDE10A is involved in the regulation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, which play a critical role in neurotransmission and synaptic plasticity. By inhibiting PDE10A, N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine increases cAMP and cGMP levels, leading to improved neurotransmission and synaptic plasticity.
Biochemical and Physiological Effects
N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine has been shown to have several biochemical and physiological effects in preclinical studies. These include increased cAMP and cGMP levels, improved cognitive function, reduced inflammation, and neuroprotection. These effects are thought to be mediated by the inhibition of PDE10A and the subsequent modulation of neurotransmission and synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine for lab experiments is its selectivity for PDE10A. This allows for more precise targeting of the enzyme and reduces the potential for off-target effects. Additionally, N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine is its relatively low potency compared to other PDE10A inhibitors. This may limit its efficacy in certain experimental settings.
Future Directions
For the research and development of N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine include exploring its potential therapeutic applications in other neurological disorders and developing more potent and selective PDE10A inhibitors.
Synthesis Methods
The synthesis of N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine involves a multi-step process that includes the formation of the pyrimidine ring, the benzyl group, and the piperidine ring. The final compound is obtained through a coupling reaction between the piperidine and benzyl moieties. The synthesis of N-phenyl-1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine has been optimized to achieve high yields and purity, making it suitable for further research and development.
properties
IUPAC Name |
N-phenyl-1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-2-6-19(7-3-1)25-20-8-4-15-26(17-20)16-18-9-11-21(12-10-18)27-22-23-13-5-14-24-22/h1-3,5-7,9-14,20,25H,4,8,15-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYIWWYRJWTIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)OC3=NC=CC=N3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B5962949.png)
![2-(4-{2-[(2-hydroxyethyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}-4-oxobutyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B5962952.png)
![3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B5962960.png)
![5,5-dimethyl-2-[({2-[4-(phenylacetyl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione](/img/structure/B5962967.png)
![1-(1-{1-[3-(3-thienyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5962969.png)

![4-{[2-(5-ethyl-3-methyl-4-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5962983.png)


![(3S*,4S*)-1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5963001.png)
![3-(2-methoxyphenyl)-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5963003.png)
![1-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4-methylpiperidine oxalate](/img/structure/B5963026.png)
![N-(3-ethylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B5963039.png)
![ethyl 1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5963046.png)